molecular formula C16H16FNO6S B3159917 N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine CAS No. 865413-19-0

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine

Cat. No.: B3159917
CAS No.: 865413-19-0
M. Wt: 369.4 g/mol
InChI Key: YSFHLMNRYQBXNJ-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine is a sulfonamide-substituted glycine derivative characterized by a 3,4-dimethoxyphenylsulfonyl group and a 4-fluorophenyl moiety.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO6S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)18(10-16(19)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFHLMNRYQBXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and fluorophenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Halogen Substitution Effects

  • Fluorine (Target) vs. Chlorine (CAS 713501-82-7): Fluorine’s smaller atomic radius and higher electronegativity may increase the sulfonamide’s acidity compared to chlorine.
  • Dichloro Substitution (CAS 884987-17-1) : The 2,3-dichlorophenyl group introduces steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility .

Methoxy Group Positioning

  • 4-Methoxy (CAS 432021-71-1) : A single methoxy group at position 4 reduces steric bulk but may decrease solubility in organic solvents compared to 3,4-dimethoxy derivatives .

Methyl vs. Methoxy/Halogen Substituents

  • Methyl Groups (CAS 351494-91-2) : Methyl substituents lack the polarity of methoxy or halogen groups, leading to lower aqueous solubility. This may limit applications in hydrophilic matrices .

Biological Activity

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. The compound features a sulfonyl group linked to a glycine backbone, with methoxy and fluorophenyl substituents that enhance its chemical behavior and biological interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and fluorophenyl groups contribute to the compound's stability and reactivity, influencing its biological effects.

Inhibition of Glycine Transporters

Research indicates that this compound may act as an inhibitor of glycine transporters, particularly GlyT1. GlyT1 plays a crucial role in regulating synaptic glycine levels, which are essential for NMDA receptor (NMDAR) function. By inhibiting GlyT1, this compound can potentially increase synaptic glycine availability, thereby enhancing NMDAR-mediated neurotransmission .

Potent Biological Effects

In vitro studies have demonstrated that the compound exhibits significant inhibition of glycine uptake in cells expressing GlyT1. This inhibition leads to increased glycine levels in synaptic regions, which can potentiate NMDAR responses and enhance synaptic plasticity . The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders.

In Vitro Studies

In a series of experiments conducted on HEK-293 cells expressing recombinant rat GlyT1a, this compound exhibited potent inhibitory effects on glycine uptake. The IC50 value was determined to be significantly low, indicating high potency .

In Vivo Studies

In vivo studies have shown that administration of this compound leads to enhanced long-term potentiation (LTP) in the hippocampus. This effect is indicative of improved synaptic efficacy and has implications for learning and memory processes . Moreover, the compound has been associated with increased c-Fos expression in brain regions involved in reward and cognitive functions, suggesting its influence on neuronal activity patterns .

Summary of Findings

Study TypeKey Findings
In VitroPotent inhibition of glycine uptake; low IC50 value indicates high potency against GlyT1.
In VivoEnhanced LTP in the hippocampus; increased c-Fos expression in prefrontal cortex and nucleus accumbens.

Applications in Research

This compound has diverse applications across various fields:

  • Neuroscience : As a potential therapeutic agent for enhancing cognitive functions and treating disorders related to glutamatergic signaling.
  • Pharmacology : Investigated for its role in drug development targeting glycine transporters.
  • Chemical Biology : Used as a building block for synthesizing more complex molecules with biological relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine
Reactant of Route 2
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N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.